molecular formula C21H24N6O3S B2994038 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1421476-45-0

6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

Numéro de catalogue: B2994038
Numéro CAS: 1421476-45-0
Poids moléculaire: 440.52
Clé InChI: LRYVGNDBXYTUNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a pyrimidine derivative featuring:

  • Pyrimidine core: Substituted at position 6 with a 4-((4-methoxyphenyl)sulfonyl)piperazine group.
  • Position 2: A methyl group.
  • Position 4: An amine linked to pyridin-2-yl.
    The 4-methoxyphenyl sulfonyl moiety introduces both lipophilic (methoxy) and polar (sulfonyl) properties, which may enhance solubility and metabolic stability. Piperazine’s dual nitrogen atoms enable hydrogen bonding and ionic interactions, critical for receptor binding .

Propriétés

IUPAC Name

6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-16-23-20(25-19-5-3-4-10-22-19)15-21(24-16)26-11-13-27(14-12-26)31(28,29)18-8-6-17(30-2)7-9-18/h3-10,15H,11-14H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYVGNDBXYTUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S with a molecular weight of approximately 440.5 g/mol. The structure features a piperazine ring linked to a methoxyphenylsulfonyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The sulfonamide moiety enhances the binding affinity to target proteins, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that the compound may possess similar anti-tubercular activity.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays have demonstrated that several analogs of this compound are non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable safety profile for potential therapeutic applications .

Study 1: Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of similar compounds found that modifications in the piperazine and pyrimidine rings significantly influenced biological activity. The presence of the methoxyphenylsulfonyl group was crucial for enhancing potency against certain cancer cell lines, indicating that this structural feature could be pivotal in designing more effective derivatives .

Study 2: In Vivo Efficacy

In vivo studies have shown promising results where compounds with similar structures were tested in mouse models for their anti-cancer properties. For example, a related pyrimidine derivative demonstrated significant tumor growth inhibition in xenograft models . Such findings highlight the potential of this compound as an anticancer agent.

Comparative Analysis Table

Compound Target IC50 (μM) Effect Source
Compound AM. tuberculosis1.35Antimicrobial
Compound BCancer cells30–100Cytotoxicity
Compound CHEK-293 cellsNon-toxicSafe

Comparaison Avec Des Composés Similaires

Structural Analogues of Pyrimidine Derivatives

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Core : Pyrimidin-4-amine.
  • Substituents: Position 5: (4-Methoxyphenyl)aminomethyl. Position 4: 2-Fluorophenylamine.
  • Key Differences : Lacks the sulfonyl-piperazine group but includes a fluorophenyl group.
  • Properties : Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. Reported antimicrobial activity .
Compound B : 2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine ()
  • Core : Pyrimidine fused with imidazo[4,5-c]pyridine.
  • Substituents :
    • Position 2: 4-(Methylsulfonyl)piperidine.
    • Position 6: 2-Methyl-propan-2-yl group.
  • Key Differences : Piperidine (single nitrogen) replaces piperazine, reducing hydrogen-bonding capacity. The methylsulfonyl group enhances polarity compared to the target compound’s 4-methoxyphenyl sulfonyl .
Compound C : 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ()
  • Core : Pyrazolo[3,4-d]pyrimidin-4-amine.
  • Substituents :
    • Position 6: 4-Benzylpiperazine.
    • Position 4: 3-Chloro-4-methoxyphenylamine.
  • Chlorine adds electronegativity, affecting electronic distribution .

Functional Group Analysis

Compound Pyrimidine Substitution Sulfonyl Group Piperazine/Piperidine Aromatic Amine Molecular Weight
Target Compound 6-(Sulfonylpiperazine), 2-methyl 4-Methoxyphenyl Piperazine Pyridin-2-yl ~480 g/mol (est.)
Compound A () 5-(Aminomethyl), 4-fluorophenyl None None 2-Fluorophenyl ~430 g/mol
Compound B () 2-(Methylsulfonylpiperidine) Methyl Piperidine Imidazo-pyridine 429.54 g/mol
Compound C () 6-(Benzylpiperazine) None Piperazine 3-Chloro-4-methoxyphenyl 463.96 g/mol
Key Trends :

Sulfonyl vs. Benzyl : Sulfonyl groups (target, Compound B) improve solubility and metabolic stability over benzyl (Compound C) .

Piperazine vs.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine?

Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Core pyrimidine formation : Start with 6-methyl-2-phenylpyrimidin-4-amine derivatives, substituting at the C4 position with piperazine via SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents (e.g., DMF) .
  • Sulfonylation : React the piperazine moiety with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>98% HPLC) .
    Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry of sulfonyl chloride to avoid over-sulfonylation.

Basic: How should crystallographic data be interpreted to validate the compound’s structure?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions:

  • Dihedral angles : Measure angles between the pyrimidine ring and substituents (e.g., 4-methoxyphenylsulfonyl group). Deviations >10° indicate steric hindrance or electronic effects .
  • Hydrogen bonding : Identify intramolecular N–H⋯N bonds (e.g., between piperazine NH and pyrimidine N) and intermolecular C–H⋯O/π interactions, which stabilize crystal packing .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice strain or dynamic disorder .

Basic: What in vitro assays are suitable for preliminary antimicrobial screening?

Methodological Answer:

  • Antibacterial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .
  • Antifungal : Test against C. albicans via disk diffusion assays (20 µg/disk) on Sabouraud dextrose agar. Zone diameters <10 mm indicate poor activity .
  • Controls : Include solvent-only (DMSO) and reference drugs (fluconazole) to validate assay conditions.

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Methodological Answer:

  • Piperazine modifications : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability. Evidence shows trifluoromethyl analogs improve lipophilicity (logP +0.5) .
  • Pyridinyl substitutions : Introduce methyl groups at the pyridine C3 position to sterically block cytochrome P450-mediated oxidation, extending half-life .
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate substituent electronegativity with antibacterial IC50 values. High electrostatic contributions (>40%) suggest polar interactions dominate target binding .

Advanced: What computational methods resolve contradictions in reported biological efficacy?

Methodological Answer:

  • Molecular docking : Simulate binding to putative targets (e.g., bacterial dihydrofolate reductase). Contradictory MIC data may arise from differential binding affinities; compare docking scores (e.g., AutoDock Vina) across homologs .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. RMSD >2 Å indicates poor binding, explaining variability in cell-based assays .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to identify trends in substituent effects .

Advanced: How can metabolic stability be improved without compromising potency?

Methodological Answer:

  • Prodrug design : Introduce acetyl-protected amines (e.g., N-acetylpiperazine) to reduce first-pass metabolism. Hydrolysis in plasma releases the active form .
  • Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., methyl groups) to slow CYP450 cleavage, as shown in analogs with 2H-labeled pyrimidines .
  • In vitro ADME : Assess hepatic microsomal stability (human/rat) with LC-MS quantification. Half-life <30 min necessitates backbone rigidification (e.g., fused rings) .

Advanced: What strategies identify the primary enzymatic target of this compound?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with bacterial lysates, elute bound proteins, and identify via LC-MS/MS .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). IC50 <1 µM for a specific kinase (e.g., PknB in M. tuberculosis) suggests target relevance .
  • CRISPR-Cas9 knockouts : Generate bacterial strains lacking putative targets (e.g., folP for DHFR inhibitors). Resistance in knockout strains confirms target engagement .

Advanced: How do crystallographic polymorphs impact pharmacological performance?

Methodological Answer:

  • Polymorph screening : Recrystallize from 10+ solvents (e.g., acetone, acetonitrile) and characterize via PXRD. Distinct diffraction peaks (e.g., 2θ = 12.8° vs. 14.2°) indicate polymorphic forms .
  • Solubility testing : Compare dissolution rates of Form I (needle crystals) and Form II (plates) in simulated gastric fluid. Differences >20% require patent protection for optimal forms .
  • Stability studies : Store polymorphs at 40°C/75% RH for 4 weeks. Hygroscopic forms (weight gain >5%) are unsuitable for oral formulations .

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